ethyl (2Z)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
This compound features a thiazole ring fused with a 1-methylindole moiety via an (Z)-configured imino linkage, terminated by an ethyl ester group. The synthesis likely follows a pathway analogous to Method A in , involving condensation of a thiazole precursor (e.g., 2-aminothiazol-4(5H)-one) with a 3-formyl-indole derivative under acidic reflux conditions . Structural determination of such compounds often employs SHELX software for crystallographic refinement, a standard in small-molecule analysis .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)11-9-23-16(17-11)18-14(20)13-8-10-6-4-5-7-12(10)19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
MDCQIYGAASLXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Target Compound vs. Triazole-Thiadiazole Derivatives ()
- Heterocyclic Core : The target compound’s thiazole ring (S, N) contrasts with the triazole-thiadiazole systems (N-rich) in compounds 3a-e. Sulfur in thiazoles increases lipophilicity, while triazoles may enhance hydrogen-bonding capacity.
- Synthesis : Microwave-assisted Schiff base formation (3a-e) vs. reflux-based thiazole-indole condensation (target compound). The latter avoids microwave-specific side reactions but may require longer reaction times .
- Functional Groups: The ethyl ester in the target compound vs. arylideneamino groups in 3a-e. Esters act as prodrugs, whereas Schiff bases are bioactive intermediates.
Target Compound vs. Thiazole-Indole Carboxylic Acid Derivatives ()
- Substituents : The 1-methyl group on the indole in the target compound vs. unsubstituted 1H-indole in derivatives 2a-2b. Methylation likely improves metabolic stability by blocking oxidative sites.
- Acid vs. Ester : Carboxylic acid derivatives (2a-2b) exhibit higher polarity, reducing membrane permeability compared to the ethyl ester .
Configurational and Stereochemical Considerations
The (Z)-configuration in the target compound’s imino group creates a planar geometry, favoring π-π stacking with aromatic residues in biological targets. This contrasts with triazole-thiadiazole derivatives, where rotational freedom around Schiff base linkages may reduce target specificity .
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